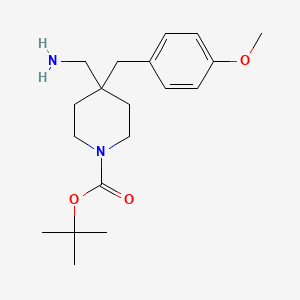

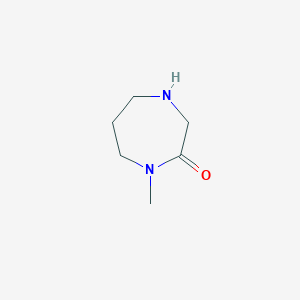

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. DMCM has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. In

Scientific Research Applications

Chemical Synthesis and Catalysis

Research into the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids showcases the compound's relevance in chemical synthesis. This method is noted for its mild and efficient conditions towards diverse product formation, highlighting the versatility of indole carboxamides in facilitating selective C-C and C-N bond formation through C-H activation and electrophilic addition (Jing Zheng et al., 2014).

Antituberculosis Activity

The study on indole-2-carboxamides as antituberculosis agents underscores their potential in addressing infectious diseases. These compounds, derived from phenotypic screening against mycobacteria, exhibit low micromolar potency against Mycobacterium tuberculosis (Mtb) and show improved metabolic stability through structural modifications. This research positions indole carboxamides as promising candidates for developing new antituberculosis therapies (R. R. Kondreddi et al., 2013).

Anti-TB and ADMET Properties

Further exploration of indole-2-carboxamide-based compounds reveals their exceptional antitubercular activity in animal models of tuberculosis infection. A particular focus is on the compound's efficacy against drug-sensitive and resistant strains of Mycobacterium tuberculosis, alongside superior ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This signifies the compound's potential as a candidate for clinical trials, illustrating the critical role of indole carboxamides in developing effective anti-TB agents (J. Stec et al., 2016).

Lipophilicity and Molecular Polarity

The study of partially fluorinated methyl groups on indole and 5-methoxyindole derivatives provides insight into the impact of fluorination on molecular lipophilicity and polarity. These findings are relevant for designing compounds with optimized pharmacokinetic properties, demonstrating the significance of structural modifications in influencing the bioavailability and therapeutic efficacy of indole carboxamides (Quentin A. Huchet et al., 2013).

properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O2/c1-22-12-3-2-10-8-14(20-13(10)9-12)15(21)19-11-4-6-16(17,18)7-5-11/h2-3,8-9,11,20H,4-7H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRFZTUVYWGJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(CC3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran]](/img/structure/B2944250.png)

![2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2944258.png)

![1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2944260.png)

![3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2944262.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2944265.png)

![N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2944266.png)

![3-(2,6-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2944269.png)

![3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2944271.png)